N-(4-(1H-tetrazol-1-yl)phenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide
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Overview
Description
N-(4-(1H-tetrazol-1-yl)phenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide is a synthetic organic compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1H-tetrazol-1-yl)phenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide typically involves the following steps:
Formation of Tetrazole Ring: The tetrazole ring can be synthesized by the cyclization of azides with nitriles under acidic or basic conditions.
Coupling Reactions: The tetrazole ring is then coupled with a phenyl group through a palladium-catalyzed cross-coupling reaction.
Introduction of Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.
Carboxamide Formation: The final step involves the formation of the carboxamide group through an amide coupling reaction using reagents like carbodiimides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(4-(1H-tetrazol-1-yl)phenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The tetrazole and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are commonly used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-(1H-tetrazol-1-yl)phenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The tetrazole ring is known to mimic the carboxylate group, allowing it to interact with enzymes and receptors. The fluorophenyl group enhances its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(1H-tetrazol-1-yl)phenyl)-2-phenyl-2H-tetrazole-5-carboxamide
- N-(4-(1H-tetrazol-1-yl)phenyl)-2-(4-chlorophenyl)-2H-tetrazole-5-carboxamide
Uniqueness
N-(4-(1H-tetrazol-1-yl)phenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties compared to its analogs. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to biological targets.
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[4-(tetrazol-1-yl)phenyl]tetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FN9O/c16-10-1-5-13(6-2-10)25-20-14(19-22-25)15(26)18-11-3-7-12(8-4-11)24-9-17-21-23-24/h1-9H,(H,18,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHSKAGUPGJTTCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)F)N4C=NN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FN9O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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